molecular formula C19H15N3O5S2 B11014972 (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

Cat. No.: B11014972
M. Wt: 429.5 g/mol
InChI Key: FOEQHVYKSNVQRD-KRXBUXKQSA-N
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reduction reactions to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Including sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Catalysts: Transition metal catalysts like palladium (Pd) and platinum (Pt) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H15N3O5S2

Molecular Weight

429.5 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

InChI

InChI=1S/C19H15N3O5S2/c23-18(8-2-13-1-7-16-17(11-13)27-12-26-16)21-14-3-5-15(6-4-14)29(24,25)22-19-20-9-10-28-19/h1-11H,12H2,(H,20,22)(H,21,23)/b8-2+

InChI Key

FOEQHVYKSNVQRD-KRXBUXKQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

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